2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide
Description
The compound 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide is a pyrazolo-pyrimidine derivative featuring a 4-fluorophenyl group at the 1-position of the pyrazolo[3,4-d]pyrimidine core and an N-linked 3-methoxyphenyl acetamide side chain.
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O3/c1-29-16-4-2-3-14(9-16)24-18(27)11-25-12-22-19-17(20(25)28)10-23-26(19)15-7-5-13(21)6-8-15/h2-10,12H,11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYICCEJIHSXZPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 4-fluorophenyl and 3-methoxyphenyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the purification process might involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and leading to various biological effects. The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Modifications and Their Implications
The following analogs share the pyrazolo[3,4-d]pyrimidin-4-one core but differ in substituents, leading to variations in physicochemical and pharmacological properties:
Table 1: Structural and Physicochemical Comparison
Biological Activity
The compound 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a pyrazolo[3,4-d]pyrimidine core linked to a 4-fluorophenyl group and an N-(3-methoxyphenyl)acetamide moiety. This unique structure is believed to contribute to its pharmacological properties, particularly in oncology and inflammation-related diseases.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:
- Cyclin-dependent kinases (CDKs) : Inhibition of CDK activity is crucial for regulating the cell cycle and promoting apoptosis in cancer cells.
- Epidermal growth factor receptor (EGFR) : Modulating EGFR signaling pathways can impact tumor growth and metastasis.
- Vascular endothelial growth factor receptor (VEGFR) : Inhibition of VEGFR can reduce angiogenesis in tumors.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:
- A novel series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated significant antiproliferative activity against various human tumor cell lines in the NCI 60-panel assay. Compound 12b showed an 18.98-fold increase in apoptosis in MDA-MB-468 breast cancer cells compared to controls, with a notable increase in caspase-3 levels by 7.32-fold .
| Compound | Cell Line | Apoptosis Fold Increase | Caspase-3 Fold Increase |
|---|---|---|---|
| 12b | MDA-MB-468 | 18.98 | 7.32 |
Inhibition of Kinases
The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its role as a kinase inhibitor. Compounds derived from this scaffold have shown promise in targeting CDK and VEGFR pathways:
- Research indicates that modifications in the pyrazolo[3,4-d]pyrimidine structure enhance kinase inhibitory activity, making these compounds potential candidates for targeted cancer therapies .
Anti-inflammatory Effects
In addition to anticancer properties, certain derivatives have exhibited anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes:
- In vitro studies reported IC50 values for select compounds against COX-1 and COX-2 enzymes, indicating their potential as anti-inflammatory agents. For example, some derivatives showed IC50 values against COX-2 comparable to established drugs like celecoxib .
| Compound | COX Enzyme | IC50 (μM) |
|---|---|---|
| 3b | COX-1 | 19.45 |
| 4b | COX-2 | 23.8 |
Case Studies
Several case studies have explored the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:
- Ovarian Cancer Treatment : A study demonstrated that compounds targeting ALDH isoforms could enhance chemotherapy efficacy in resistant ovarian cancer models .
- Breast Cancer Models : Investigations into breast cancer cell lines have revealed that specific modifications to the pyrazolo[3,4-d]pyrimidine structure significantly improve anticancer activity and selectivity .
Q & A
Q. What are the common synthetic routes for 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves multi-step protocols focusing on functionalizing the pyrazolo[3,4-d]pyrimidinone core. A common approach includes:
Core Formation : Condensation of 1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with α-chloroacetamide derivatives (e.g., N-(3-methoxyphenyl)chloroacetamide) under reflux in aprotic solvents like DMF or acetonitrile .
Intermediate Isolation : Key intermediates include α-chloroacetamides (e.g., 2-chloro-N-(3-methoxyphenyl)acetamide) and substituted pyrazolo-pyrimidinones.
Coupling Reactions : Nucleophilic substitution at the α-carbon of chloroacetamide with the pyrazolo-pyrimidinone scaffold, monitored by TLC/HPLC .
Q. Table 1: Example Synthetic Routes
| Step | Reagents/Conditions | Key Intermediate | Yield (Reported) | Reference |
|---|---|---|---|---|
| 1 | DMF, 80°C, 12h | Pyrazolo-pyrimidinone core | ~60% (crude) | |
| 2 | Acetonitrile, K₂CO₃, reflux | Chloroacetamide derivative | ~75% | |
| 3 | DIPEA, RT, 24h | Final acetamide product | 40-50% (after purification) |
Q. How is the structural elucidation of this compound performed using spectroscopic methods?
Methodological Answer: Structural confirmation relies on:
- NMR Spectroscopy :
- ¹H NMR : Peaks for aromatic protons (δ 7.2–8.1 ppm: fluorophenyl and methoxyphenyl groups), acetamide NH (δ 10.2–10.5 ppm), and pyrazolo-pyrimidinone protons (δ 6.8–7.0 ppm) .
- ¹³C NMR : Carbonyl signals (C=O at ~165–170 ppm), aromatic carbons, and methoxy groups (δ 55–56 ppm) .
- IR Spectroscopy : Stretching vibrations for C=O (1680–1700 cm⁻¹), NH (3300 cm⁻¹), and C-F (1250 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₂₂H₁₉FN₅O₃⁺, calculated m/z 428.15) .
Advanced Research Questions
Q. How can researchers optimize the reaction yield when synthesizing this compound, particularly in multi-step protocols?
Methodological Answer: Low yields in multi-step syntheses (e.g., 2–5% overall yield in similar protocols ) can be addressed via:
- DoE (Design of Experiments) : Systematic variation of parameters (temperature, solvent, catalyst) to identify optimal conditions. For example, using flow chemistry to enhance mixing and reduce side reactions .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) for C-N coupling steps, improving regioselectivity .
- Purification Strategies : Gradient column chromatography or preparative HPLC to isolate intermediates with >95% purity .
- Microwave-Assisted Synthesis : Accelerating reaction times (e.g., reducing 24h to 2h for coupling steps) .
Q. What methodologies are recommended for analyzing discrepancies in biological activity data across different studies involving this compound?
Methodological Answer: Contradictory bioactivity results (e.g., varying IC₅₀ values in kinase assays) require:
Standardized Assay Conditions :
- Control for variables like solvent (DMSO concentration ≤0.1%), cell line passage number, and incubation time .
Orthogonal Validation :
- Confirm target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .
Metabolite Profiling :
- LC-MS/MS to rule out off-target effects from degradation products or metabolites .
Computational Modeling :
- Molecular docking (e.g., AutoDock Vina) to assess binding mode consistency across structural analogs .
Q. Table 2: Example Bioactivity Discrepancy Analysis
| Study | Reported IC₅₀ (nM) | Assay Conditions | Proposed Resolution |
|---|---|---|---|
| A | 50 ± 5 | Hela cells, 48h | Validate via SPR to confirm direct binding |
| B | 200 ± 20 | HEK293, 24h | Check metabolite interference via LC-MS/MS |
Q. How can computational chemistry guide the design of derivatives with enhanced selectivity?
Methodological Answer:
- QSAR Modeling : Correlate substituent electronic properties (Hammett σ constants) with activity to predict optimal substituents at the 4-fluorophenyl or 3-methoxyphenyl positions .
- MD Simulations : Assess binding stability in target vs. off-target proteins (e.g., 100ns simulations using GROMACS) .
- ADMET Prediction : Tools like SwissADME to prioritize derivatives with favorable pharmacokinetic profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
